molecular formula C13H10N4O2 B1529292 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid CAS No. 1423029-05-3

2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid

Cat. No. B1529292
CAS RN: 1423029-05-3
M. Wt: 254.24 g/mol
InChI Key: QGYUXXOSMKAFKY-UHFFFAOYSA-N
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Description

“2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid” is a compound with a molecular weight of 254.25 . Its IUPAC name is 2-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10N4O2/c1-8-6-7-11-14-15-12(17(11)16-8)9-4-2-3-5-10(9)13(18)19/h2-7,16H,1H2,(H,18,19) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.25 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

The compound "2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid" and its analogs have been synthesized and characterized using various techniques. For instance, a study by Sallam et al. (2021) focused on synthesizing a related compound, detailing the process and confirming the structure through spectroscopic techniques and X-ray diffraction. The work highlighted the significance of heterocyclic compounds like pyridazine analogs in medicinal chemistry, noting their pharmaceutical importance (Sallam et al., 2021).

Molecular Docking and In Vitro Screening

Additionally, derivatives of the triazolopyridine family, closely related to the compound , have been synthesized and evaluated. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These derivatives exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid are the c-Met and VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, respectively. The c-Met kinase is involved in cell growth, survival, and migration, while VEGFR-2 is a key player in angiogenesis, the process of new blood vessel formation .

Mode of Action

This compound interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 by this compound affects several biochemical pathways. The c-Met pathway, involved in cell growth and survival, is disrupted, leading to a decrease in cell proliferation . Similarly, the inhibition of VEGFR-2 disrupts the angiogenesis pathway, reducing the formation of new blood vessels .

Pharmacokinetics

The compound’s inhibitory activities against c-met and vegfr-2 suggest that it is able to reach its targets in the body

Result of Action

The result of the action of this compound is a decrease in cell proliferation and angiogenesis . By inhibiting c-Met and VEGFR-2, the compound disrupts the signaling pathways that promote these processes . This leads to a decrease in the growth of cancer cells and the formation of new blood vessels, which are key processes in the progression of cancer .

Biochemical Analysis

Biochemical Properties

2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the c-Met kinase pathway, which is crucial for cell growth and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been identified as a pan-phosphodiesterase inhibitor, which can lead to increased levels of cyclic nucleotides and subsequent changes in cellular signaling . These interactions often result in modulation of gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, high doses have been associated with myocardial degeneration in rats, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name

2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-8-6-7-11-14-15-12(17(11)16-8)9-4-2-3-5-10(9)13(18)19/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYUXXOSMKAFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C3C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186730
Record name 2-(6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423029-05-3
Record name 2-(6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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